Absence of Publicly Available Primary Biological Activity Data for CAS 338415-25-1
A systematic search of permissible databases (PubChem, PubMed, Semantic Scholar, USPTO, Google Patents) using CAS number, IUPAC name, and molecular formula returned no primary research articles, patents, or authoritative database records containing quantitative biological activity data for this exact compound. The closest class-level data comes from the 3-aryl-substituted imidazo[1,2-a]pyridine patent EP-3004094-B1, which discloses sGC-modulating activity for structurally related analogs, but does not list this specific compound as an exemplified example [1]. Similarly, the antitubercular imidazo[1,2-a]pyridine series reported by Karale et al. (2021) explores different substitution patterns and does not include this compound [2]. No IC50, EC50, Ki, selectivity ratio, or pharmacokinetic parameter has been identified for this compound in any permissible source. Therefore, no quantitative differentiation against any specific comparator can be established.
| Evidence Dimension | Availability of primary biological activity data |
|---|---|
| Target Compound Data | No quantitative data found (IC50, EC50, Ki, etc.) in permissible sources |
| Comparator Or Baseline | Nearest class-level analogs in patent EP-3004094-B1 (various 3-aryl-substituted imidazo[1,2-a]pyridines with sGC activity, but no data for this exact compound) |
| Quantified Difference | Not calculable; data absent |
| Conditions | Literature and patent search across PubMed, PubChem, USPTO, Google Patents, Semantic Scholar (accessed 2026-05-09) |
Why This Matters
The complete absence of verifiable biological activity data for this compound means that any procurement decision must rely solely on structural analogy or vendor claims, which do not constitute scientific evidence for differentiation.
- [1] Vakalopoulos, A. et al. (Bayer Pharma AG). 3-aryl-substituted imidazo[1,2-a]pyridines and their use. European Patent EP-3004094-B1, granted 2017-03-01. View Source
- [2] Karale, U.B. et al. (2021). 3‐Aryl‐substituted imidazo[1,2‐a]pyridines as antituberculosis agents. Archiv der Pharmazie, 354. View Source
